molecular formula C6H11N3 B13112691 N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine

N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine

Cat. No.: B13112691
M. Wt: 125.17 g/mol
InChI Key: IZFXQOFKCPZZBE-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine is a heterocyclic organic compound that features an imidazole ring with two methyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine typically involves the reaction of 1,3-dimethylimidazole with formaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine is unique due to its specific arrangement of atoms and the presence of the methanamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

N,1,3-trimethylimidazol-2-imine

InChI

InChI=1S/C6H11N3/c1-7-6-8(2)4-5-9(6)3/h4-5H,1-3H3

InChI Key

IZFXQOFKCPZZBE-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C=CN1C)C

Origin of Product

United States

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